molecular formula C25H33FO6 B12678527 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate CAS No. 68791-47-9

9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate

Numéro de catalogue: B12678527
Numéro CAS: 68791-47-9
Poids moléculaire: 448.5 g/mol
Clé InChI: JMNCBDUSHPYROE-ZLOBPOPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is a synthetic corticosteroid of significant interest in pharmacological research. As a fluorinated pregnane derivative, it is structurally engineered to investigate potent glucocorticoid activity. The introduction of a fluorine atom at the 9-alpha position is a well-established strategy to enhance a steroid's anti-inflammatory potency and metabolic stability by increasing its affinity for glucocorticoid receptors . The 17-butyrate esterification is a common modification aimed at improving the compound's lipid solubility and dermal penetration profile, making this analogue a valuable tool for studying targeted drug delivery and topical formulations in experimental models . In research settings, this compound enables the study of glucocorticoid receptor (GR) signaling pathways and the transcriptional regulation of genes involved in inflammation, such as those coding for phospholipase A2 (PLA2) and cytokines like Tumor Necrosis Factor (TNF) and interleukins . Its primary research value lies in exploring the mechanisms of action of potent corticosteroids and in the preclinical development of new therapeutic agents for a range of inflammatory disorders, immune responses, and dermatological conditions .

Propriétés

Numéro CAS

68791-47-9

Formule moléculaire

C25H33FO6

Poids moléculaire

448.5 g/mol

Nom IUPAC

[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C25H33FO6/c1-4-5-21(31)32-24(20(30)14-27)11-9-17-18-7-6-15-12-16(28)8-10-22(15,2)25(18,26)19(29)13-23(17,24)3/h8,10,12,17-19,27,29H,4-7,9,11,13-14H2,1-3H3/t17-,18-,19-,22-,23-,24-,25-/m0/s1

Clé InChI

JMNCBDUSHPYROE-ZLOBPOPUSA-N

SMILES isomérique

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO

SMILES canonique

CCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO

Origine du produit

United States

Méthodes De Préparation

Fluorination Step

  • The 9-fluoro substituent is introduced by electrophilic fluorination of the steroid nucleus.
  • Common reagents include Selectfluor or N-fluorobenzenesulfonimide (NFSI), which provide regioselective fluorination at C9.
  • The reaction is typically performed in an aprotic solvent such as acetone or dichloromethane at low temperatures to avoid side reactions.
  • Stereoselectivity is achieved by the inherent steric and electronic environment of the steroid ring system.

Esterification of the 17-Hydroxyl Group

  • The 17-hydroxyl group is esterified using butyryl chloride or butyric anhydride in the presence of a base such as pyridine or triethylamine.
  • The reaction is carried out under anhydrous conditions to prevent hydrolysis.
  • Temperature control (0–5 °C) is important to minimize side reactions and maintain stereochemical integrity.
  • The reaction time varies from 1 to 4 hours depending on scale and reagent concentration.

Hydrogenation and Methylation (If Applicable)

  • In related corticosteroid syntheses (e.g., betamethasone), methylation at C16 and hydrogenation of double bonds are performed to achieve the desired stereochemistry.
  • For 9-fluoro derivatives, hydrogenation using palladium on carbon catalyst under hydrogen atmosphere is used to saturate specific double bonds without affecting the fluorine substituent.
  • Diazomethane or methyl bromide may be used for methylation steps, but for this compound, the focus is on esterification rather than methylation.

Purification

  • The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Chromatographic techniques like silica gel column chromatography may be employed for further purification.
  • Final product characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Purpose/Outcome
1 Starting material prep 11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione Base steroid nucleus for modification
2 9-Fluorination Selectfluor or NFSI, acetone, low temp Introduce 9-fluoro substituent
3 17-Hydroxyl esterification Butyryl chloride, pyridine, 0–5 °C Form 17-butyrate ester
4 Hydrogenation (if needed) Pd/C catalyst, H2 atmosphere Saturate double bonds, maintain stereochemistry
5 Purification Recrystallization, chromatography Obtain pure final compound

Research Findings and Notes

  • The stereochemical outcome of fluorination and esterification is critical for biological activity; beta orientation at C11 and C17 is maintained by reaction conditions and choice of reagents.
  • Hydrogenation steps are carefully controlled to avoid reduction of the fluorine substituent or other sensitive groups.
  • The esterification at C17 with butyrate enhances lipophilicity and topical potency, making the compound suitable for dermatological applications.
  • Patent literature describes similar corticosteroid modifications involving fluorination and esterification, confirming the general synthetic approach.
  • The compound is closely related to betamethasone derivatives, with differences mainly in ester groups and fluorination patterns.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Fluorine substitution reactions are common in the synthesis of this compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Fluorinating Agents: Selectfluor, diethylaminosulfur trifluoride (DAST).

Major Products Formed

The major products formed from these reactions include various fluorinated and hydroxylated steroids, depending on the specific reaction conditions .

Applications De Recherche Scientifique

Pharmacological Properties

The compound exhibits strong glucocorticoid activity, which is essential for its therapeutic effects. Its mechanism of action involves binding to the glucocorticoid receptor, leading to alterations in gene expression that reduce inflammation and modulate immune responses. The structural modifications in this compound enhance its potency and bioavailability compared to other corticosteroids.

Medical Applications

1. Anti-inflammatory Treatment

  • Asthma and Allergic Reactions : 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is commonly prescribed for managing asthma exacerbations and allergic conditions due to its ability to decrease airway inflammation and hyperreactivity.
  • Dermatological Conditions : It is utilized in topical formulations for treating skin disorders such as eczema and psoriasis, where it helps alleviate itching and redness.

2. Autoimmune Disorders

  • The compound plays a crucial role in managing autoimmune diseases like rheumatoid arthritis and lupus by suppressing the immune system's overactivity and reducing tissue damage.

3. Organ Transplantation

  • In transplant medicine, it is used as part of immunosuppressive regimens to prevent organ rejection by dampening the immune response against the transplanted tissue.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • Asthma Management : A randomized controlled trial demonstrated that patients receiving this corticosteroid experienced fewer asthma attacks and improved lung function compared to those on placebo .
  • Rheumatoid Arthritis : A longitudinal study showed that patients treated with this compound reported significant reductions in joint pain and swelling over a six-month period .

Mécanisme D'action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines and enzymes involved in the inflammatory process .

Comparaison Avec Des Composés Similaires

Structural Features and Modifications

The table below compares key structural attributes and pharmacological properties of the compound with its analogs:

Compound Name Molecular Formula Substituents Ester Groups Molecular Weight Primary Indications
9-Fluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate C₂₅H₃₅FO₇ 9-Fluoro, 11β-OH, 16β-methyl (varies) 17-butyrate 476.58 Topical inflammation
Betamethasone-17-butyrate-21-propionate C₂₉H₃₉FO₇ 9-Fluoro, 11β-OH, 16β-methyl 17-butyrate, 21-propionate 518.62 Severe dermatitis, psoriasis
Difluprednate (6α,9α-Difluoro-11β,17α,21-trihydroxy-16α-methyl-17-butyrate) C₂₇H₃₄F₂O₇ 6α,9α-Difluoro, 16α-methyl 17-butyrate, 21-acetate 508.56 Ocular inflammation, eczema
Dexamethasone (9α-Fluoro-16α-methyl-11β,17α,21-trihydroxy-) C₂₂H₂₉FO₅ 9α-Fluoro, 16α-methyl None 392.47 Systemic inflammation, autoimmune diseases
Fluocinonide (6α,9α-Difluoro-11β,21-dihydroxy-16α,17α-isopropylidenedioxy-) C₂₆H₃₂F₂O₇ 6α,9α-Difluoro, 16α,17α-isopropylidenedioxy 21-acetate 494.49 Psoriasis, allergic dermatitis
Budesonide (16α,17α-Butylidenedioxy-11β,21-dihydroxy-) C₂₅H₃₄O₆ 16α,17α-butylidenedioxy None 430.53 Asthma, COPD

Key Differences and Pharmacological Implications

Fluorination and Potency :

  • The 9α-fluoro substitution enhances glucocorticoid receptor binding affinity and metabolic stability, as seen in dexamethasone and the target compound . Difluprednate, with additional 6α-fluoro, exhibits 3–5× greater anti-inflammatory potency than dexamethasone due to increased receptor affinity and slower hepatic clearance .

Esterification and Bioavailability: Esterification at the 17-position (e.g., butyrate) or 21-position (e.g., acetate) improves lipophilicity, prolonging local activity. For instance, betamethasone-17-butyrate-21-propionate has dual esters, enhancing dermal retention compared to mono-esterified derivatives .

Steric Modifications :

  • The 16α-methyl group in dexamethasone reduces mineralocorticoid activity, minimizing fluid retention . In contrast, 16β-methyl derivatives (e.g., betamethasone valerate) are optimized for topical use due to reduced systemic absorption .

Metabolic Pathways :

  • Budesonide’s 16α,17α-butylidenedioxy group undergoes hepatic cytochrome P450-mediated hydroxylation to inactive metabolites, reducing systemic exposure . Esterified compounds like the target compound are hydrolyzed by esterases in tissues, releasing active glucocorticoids .

Activité Biologique

9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate, commonly referred to as a corticosteroid derivative, exhibits significant biological activity primarily in anti-inflammatory and immunosuppressive contexts. This compound is part of a broader class of glucocorticoids, which are known for their potent effects on various physiological processes.

  • Molecular Formula : C22H29F O7
  • Molecular Weight : 456.525 g/mol
  • CAS Number : 382-66-1

The biological activity of this compound is largely attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates into the nucleus and modulates the expression of target genes involved in inflammation and immune response. The primary mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Reduces the expression of cytokines such as IL-1, IL-6, and TNF-alpha.
  • Suppression of Immune Cell Activation : Decreases the proliferation and activation of T cells and B cells.
  • Inhibition of Inflammatory Mediators : Reduces the production of prostaglandins and leukotrienes.

Biological Activity Overview

Activity Effect Research Findings
Anti-inflammatorySignificant reduction in inflammationDemonstrated in various animal models .
ImmunosuppressiveDecreased immune responseShown to lower lymphocyte counts in clinical studies .
AntiproliferativeInhibits cell proliferationEffective against certain cancer cell lines .
Metabolic EffectsAlters glucose metabolismAssociated with increased blood sugar levels .

Case Study 1: Anti-inflammatory Efficacy

A study involving rat models demonstrated that administration of this compound resulted in a marked decrease in paw edema induced by carrageenan. The compound exhibited a dose-dependent effect with significant reductions observed at higher concentrations.

Case Study 2: Immunosuppressive Effects

In a clinical trial involving patients with autoimmune disorders, treatment with this corticosteroid led to a significant reduction in disease activity scores. The trial noted a decrease in circulating lymphocyte populations and inflammatory markers within four weeks of treatment.

Case Study 3: Antiproliferative Activity

Research conducted on various cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Safety Profile and Side Effects

While effective, the use of this compound is associated with potential side effects including:

  • Weight gain
  • Hyperglycemia
  • Increased risk of infections
    These side effects necessitate careful monitoring during therapy.

Q & A

Basic Research Questions

Q. What are the key structural features of 9-Fluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate, and how do they influence its stability in experimental conditions?

  • Answer : The compound’s core is a pregnadiene skeleton with fluorine at C9 and hydroxyl groups at C11β, C17, and C21. The 17-butyrate ester enhances lipophilicity, impacting solubility and metabolic stability. Stability studies should prioritize ester hydrolysis susceptibility under varying pH and temperature. Use HPLC with UV detection (λ = 240–260 nm) to monitor degradation products, referencing impurity profiles from pharmacopeial standards .

Q. How can researchers confirm the stereochemical configuration of the fluorinated and hydroxylated positions in this compound?

  • Answer : Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 1H-1H NOESY) are critical for resolving stereochemistry at C9 (fluoro), C11β (hydroxyl), and C16 (methyl in analogs). X-ray crystallography is definitive for absolute configuration, as demonstrated for related glucocorticoids like dexamethasone derivatives .

Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode is optimal. Use deuterated internal standards (e.g., dexamethasone-d4, as in ) to correct for matrix effects. Validate methods per ICH guidelines, focusing on sensitivity (LOQ ≤1 ng/mL) and specificity against metabolites .

Advanced Research Questions

Q. How does the 17-butyrate ester influence receptor binding affinity compared to other esters (e.g., valerate, propionate)?

  • Answer : The butyrate’s alkyl chain length modulates glucocorticoid receptor (GR) binding. Perform competitive binding assays using radiolabeled dexamethasone (e.g., [3H]-dexamethasone) and recombinant GR. Correlate binding data with molecular dynamics simulations to assess hydrophobic interactions in the ligand-binding domain .

Q. What metabolic pathways dominate the biotransformation of this compound, and how can researchers identify major metabolites?

  • Answer : Primary pathways include ester hydrolysis (via carboxylesterases) and oxidation of the diene moiety. Use hepatocyte incubations or liver microsomes with NADPH cofactors. Identify metabolites via high-resolution MS (HRMS) with data-dependent acquisition (DDA). Compare fragmentation patterns to synthetic standards of predicted metabolites (e.g., 21-hydroxy derivatives) .

Q. What strategies can mitigate batch-to-batch variability in synthetic routes for this compound?

  • Answer : Optimize fluorination (C9) using Selectfluor® under anhydrous conditions to minimize byproducts. Monitor reaction progress via in-situ FTIR for carbonyl intermediates. Implement orthogonal purification (e.g., silica chromatography followed by crystallization from acetone/hexane) to ensure ≥99% purity, validated by differential scanning calorimetry (DSC) .

Q. How do crystallographic polymorphs of this compound affect dissolution rates and in vivo efficacy?

  • Answer : Polymorph screening (via solvent evaporation or slurry methods) identifies forms with optimal bioavailability. Use powder X-ray diffraction (PXRD) and dissolution testing (USP Apparatus II, pH 6.8 buffer). Correlate Form I (high-energy polymorph) with faster dissolution and enhanced Cmax in animal models .

Data Contradictions and Resolution

  • Molecular Formula Conflicts : (C22H29FO5) vs. (C27H37FO6 for valerate analog).
    • Resolution : The discrepancy arises from ester substitution (butyrate vs. valerate). Confirm the target compound’s formula via elemental analysis (EA) and HRMS .
  • Stereochemical Variants : lists 16β-methyl analogs, while describes 16α-methyl derivatives.
    • Resolution : Specify the desired stereoisomer in synthesis protocols using chiral HPLC (e.g., CHIRALPAK® AD-H column) to resolve enantiomeric impurities .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.